3-(2-Naphthyl)-2-propyn-1-ol CAS 170859-88-8 properties
3-(2-Naphthyl)-2-propyn-1-ol CAS 170859-88-8 properties
Executive Summary
3-(2-Naphthyl)-2-propyn-1-ol (CAS 170859-88-8) is a high-value alkynyl alcohol intermediate used extensively in the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocycles, and pharmaceutical scaffolds.[1][2] Structurally characterized by a naphthalene ring fused to a propargyl alcohol moiety, it serves as a "lynchpin" substrate in divergent synthesis. Its dual functionality—the reactive terminal hydroxyl group and the internal alkyne—allows it to participate in Sonogashira couplings, Meyer-Schuster rearrangements, and gold-catalyzed cyclizations to form naphthofurans. This guide outlines its physicochemical profile, validated synthetic protocols, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| CAS Number | 170859-88-8 |
| IUPAC Name | 3-(Naphthalen-2-yl)prop-2-yn-1-ol |
| Synonyms | 3-(2-Naphthyl)propargyl alcohol; 1-(Naphthalen-2-yl)prop-2-yn-1-ol |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-white low-melting solid or viscous amber oil |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Melting Point | ~38–42 °C (Analogous to acrylate derivatives; often handled as oil) |
| Storage | 2–8 °C, inert atmosphere (Ar/N₂), protect from light |
Synthetic Pathways
The industrial and laboratory standard for synthesizing 3-(2-naphthyl)-2-propyn-1-ol is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed C–C bond formation couples 2-bromonaphthalene (or 2-iodonaphthalene) with propargyl alcohol.
Validated Synthesis Protocol
-
Reaction Type: Sonogashira Coupling[2]
-
Scale: Gram-scale (scalable to kg)
Reagents:
-
Substrate: 2-Bromonaphthalene (1.0 equiv)
-
Coupling Partner: Propargyl alcohol (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)
-
Co-Catalyst: CuI (1–2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) / THF (1:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried round-bottom flask with 2-bromonaphthalene, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent homocoupling of the alkyne).
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Addition: Add propargyl alcohol dropwise at room temperature.
-
Reaction: Heat the mixture to 50–60 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Filter the suspension through a Celite pad to remove palladium black and ammonium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as an off-white solid/oil.
Mechanistic Workflow (Visualization)
Figure 1: Catalytic cycle for the Sonogashira synthesis of 3-(2-naphthyl)-2-propyn-1-ol.
Reactivity & Functionalization
This compound acts as a divergent scaffold. The interplay between the alkyne pi-system and the hydroxyl group allows for selective transformations.
Divergent Reaction Map
| Pathway | Reagent System | Product Class | Mechanism |
| A. Meyer-Schuster | Au(I) or Acid | α,β-Unsaturated Ketone | [1,3]-Shift rearrangement |
| B. Cyclization | AuCl₃ / AgSbF₆ | Naphthofuran | Intramolecular hydroalkoxylation |
| C. Oxidation | MnO₂ or DMP | Propargyl Aldehyde | Chemoselective alcohol oxidation |
| D. Reduction | Red-Al or LiAlH₄ | Allylic Alcohol (E-isomer) | Hydride transfer |
Key Application: Synthesis of Naphthofurans
Naphthofurans are potent pharmacophores found in anticancer agents. 3-(2-Naphthyl)-2-propyn-1-ol undergoes gold-catalyzed cyclization to form these heterocycles.[3]
Protocol (Gold-Catalyzed):
-
Dissolve 3-(2-naphthyl)-2-propyn-1-ol in DCM (0.1 M).
-
Add AuCl₃ (5 mol%) or a cationic Gold(I) complex.
-
Stir at RT for 1–2 hours.
-
The terminal alcohol attacks the activated alkyne (5-endo-dig or 5-exo-dig depending on substitution) to form the furan ring.
Reaction Logic Diagram
Figure 2: Divergent synthetic utility of the naphthyl propargyl alcohol scaffold.
Applications in Drug Discovery
Coupling-Isomerization Reaction (CIR)
This compound is a critical substrate for the Müller Coupling-Isomerization Reaction . In a one-pot sequence, the propargyl alcohol is coupled with an acid chloride (via Sonogashira) and subsequently isomerized to form chalcones (1,3-diarylprop-2-en-1-ones). Chalcones exhibit significant anti-inflammatory and anti-tubercular activity.
Fluorescent Probes
The rigid naphthalene backbone provides fluorescence properties. Derivatives of this alcohol are used to synthesize "push-pull" dyes where the alkyne acts as a rigid linker between the electron-rich naphthalene and an electron-poor acceptor, useful in bio-imaging.
Safety & Handling
-
Hazards: Like most alkynyl alcohols, this compound is an Irritant (H315, H319) . It may cause skin and eye irritation.
-
Thermal Stability: Propargyl alcohols can be thermally unstable. Avoid distillation at high temperatures without vacuum.
-
Incompatibility: Reacts vigorously with strong oxidizing agents and alkali metals.
References
-
Sonogashira Coupling (General): Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Lett.1975 , 16, 4467–4470. Link
-
Coupling-Isomerization (Chalcones): Müller, T. J. J. et al. "Three-Component Synthesis of Chalcones by a Sonogashira Coupling-Isomerization Sequence." Org.[2][3][4] Lett.2002 , 4, 1411–1414. Link
-
Gold-Catalyzed Cyclization: Hosseyni, S.; Su, Y.; Shi, X.[5] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Org.[2][3][4] Lett.2015 , 17, 6010–6013.[4] Link
-
Meyer-Schuster Rearrangement: Engel, D. A.; Dudley, G. B. "Olefin Metathesis and the Meyer-Schuster Rearrangement." Org.[2][3][4] Biomol. Chem.2009 , 7, 4149–4158. Link
Sources
- 1. 1-(naphthalen-2-yl)prop-2-yn-1-ol | CAS#:15100-93-3 | Chemsrc [chemsrc.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]
- 4. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 5. Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
